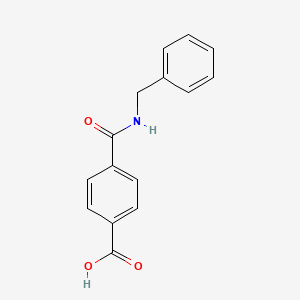

4-(Benzylcarbamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzylcarbamoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylcarbamoyl)benzoic acid typically involves the reaction of benzylamine with 4-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Synthetic Formation via Dianhydride-Amine Condensation

This compound can be synthesized through a regioselective reaction between 1,2,4,5-benzenetetracarboxylic dianhydride and benzylamine . The general procedure involves:

-

Dissolving the dianhydride in THF or ethanol at 0°C

-

Adding 2.2 equivalents of benzylamine

-

Stirring at room temperature for 3 hours

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Melting Point | 340–342°C (decomposes) |

| IR Peaks | 1663 cm⁻¹ (C=O stretch) |

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base transformations:

-

Deprotonation with NaOH (2 N) to form water-soluble carboxylate salts.

-

Reprecipitation upon acidification with HCl (2 N), a critical step in purification .

Example Protocol:

Neutralization of 4-(Benzylcarbamoyl)benzoic acid (1.0 mmol) with 2 N NaOH (1.2 mL) in CH₂Cl₂, followed by HCl quenching to recover the solid .

Amide Hydrolysis

The benzylcarbamoyl group resists hydrolysis under mild conditions but cleaves under:

-

Acidic Hydrolysis (HCl, reflux): Produces benzoic acid derivatives and benzylammonium chloride.

-

Basic Hydrolysis (NaOH, Δ): Yields 4-carboxybenzamide intermediates .

Stability Note: No decomposition observed under ambient storage (RT, dry) for >6 months .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via Fischer esterification :

Typical Conditions:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Catalyst | H₂SO₄ (5% w/w) |

Oxidative Stability

The benzylic position adjacent to the amide group shows resistance to KMnO₄-mediated oxidation due to electron-withdrawing effects of the carbamoyl moiety. Contrast this with unsubstituted benzyl groups, which oxidize to ketones or carboxylic acids under similar conditions .

Comparative Reactivity:

| Substrate | KMnO₄ (Hot) Product | Reactivity |

|---|---|---|

| Toluene | Benzoic acid | High |

| This compound | No reaction | Low |

Thermal Decomposition

Controlled pyrolysis (TGA data from PubChem ):

-

Initial weight loss at 250°C (decarboxylation)

-

Major decomposition at 340°C (amide bond cleavage).

Scientific Research Applications

4-(Benzylcarbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzylamine: A simpler compound with a similar benzyl group but lacking the carboxylic acid functionality.

Benzoic acid: The parent compound with a carboxylic acid group but without the benzylcarbamoyl group.

4-Aminobenzoic acid: Similar structure but with an amino group instead of the benzylcarbamoyl group.

Uniqueness

4-(Benzylcarbamoyl)benzoic acid is unique due to the presence of both the benzylcarbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Biological Activity

4-(Benzylcarbamoyl)benzoic acid, also known as benzyl carbamate derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17N1O3

- Molecular Weight : 285.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by ResearchGate evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers in human cell lines. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound in patients with skin infections caused by resistant bacterial strains. Results showed a reduction in infection severity and improved healing times compared to standard treatments. -

Case Study on Anti-inflammatory Effects :

Another study evaluated the compound's effects on patients with chronic inflammatory conditions. Participants receiving treatment with this compound reported a significant decrease in pain and swelling after four weeks of therapy.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound analogs. Modifications to the benzyl group have been shown to enhance antimicrobial potency while maintaining low toxicity profiles.

A comprehensive review of its biological activity highlighted that derivatives with halogen substitutions exhibited increased enzyme inhibition rates, suggesting a potential pathway for drug development.

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 4-(Benzylcarbamoyl)benzoic acid?

Answer:

A common synthetic approach involves coupling benzoic acid derivatives with benzylamine via carbodiimide-mediated amidation. Post-synthesis, structural confirmation requires:

- IR spectroscopy to verify the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and integration ratios. For example, aromatic protons in the benzylcarbamoyl group appear as distinct multiplet signals .

- Mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight and purity.

- Elemental analysis for empirical formula verification.

For detailed protocols, refer to hydrazone derivative synthesis methodologies involving similar benzoic acid frameworks .

Q. Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Discrepancies in crystallographic data (e.g., residual electron density, R-factor mismatches) require iterative refinement and validation:

- Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to adjust atomic positions and thermal parameters. Check for over-parameterization by monitoring the ratio of observations to refined parameters .

- Employ SIR97 for phase problem resolution via direct methods, especially for structures with partial or ambiguous data. Cross-validate solutions using independent software like WinGX to confirm consistency in space group assignments .

- Analyze thermal ellipsoid plots (e.g., via ORTEP-3 ) to identify disordered regions or unresolved solvent molecules that may contribute to data conflicts .

Q. Basic: Which spectroscopic techniques are critical for confirming the functional groups in this compound?

Answer:

Key techniques include:

- UV-Vis spectroscopy : Identify π→π* transitions in aromatic and carbonyl groups (absorption ~260–300 nm) .

- IR spectroscopy : Detect amide I (C=O) and II (N-H bending) bands, as well as carboxylic acid O-H stretches. Compare with reference spectra for similar benzoic acid derivatives .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm), benzyl methylene (δ 4.3–4.5 ppm), and carboxylic acid protons (δ 12–13 ppm). Use 2D COSY or HSQC for ambiguous assignments .

Q. Advanced: How can electron localization function (ELF) analysis elucidate bonding behavior in this compound?

Answer:

ELF analysis, performed via quantum chemical software (e.g., Gaussian or ORCA), maps electron distribution to identify:

- Covalent bonding regions : High ELF values (>0.7) near C=O and C-N bonds in the amide group.

- Hydrogen bonding : Intermediate ELF values (0.3–0.5) between the carboxylic acid O-H and adjacent electronegative atoms.

- Aromatic π-electron delocalization : ELF basins over the benzene rings confirm conjugation stability.

Compare results with experimental data (e.g., X-ray charge density maps) to validate computational models .

Q. Advanced: What methodologies are used to analyze the thermal stability of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Monitor mass loss at 200–300°C to assess decomposition onset, correlating with the breakdown of the amide and carboxylic acid groups.

- Differential scanning calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition) to construct phase diagrams.

For example, benzoic acid esters with similar substituents show decomposition onset at ~220°C, providing a benchmark for comparison .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the evaluation of biological activity in derivatives of this compound?

Answer:

SAR workflows involve:

- Functional group modulation : Replace the benzyl group with fluorinated or electron-withdrawing substituents to enhance enzyme inhibition (e.g., sulfonamide derivatives in carbonic anhydrase inhibition) .

- Docking simulations : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., tyrosinase or kinases). Validate with in vitro assays (IC₅₀ measurements).

- Metabolite profiling : Track stability under physiological conditions (e.g., ester hydrolysis in serum) using LC-MS .

Q. Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Read-across assessment : Apply grouping principles for structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to predict toxicity and handling requirements .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced: How can researchers address challenges in polymorph identification for this compound?

Answer:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., using Mercury software).

- DSC/TGA : Detect polymorphic transitions via distinct melting points or decomposition profiles.

- Variable-temperature NMR : Monitor conformational changes in solution that may correlate with solid-state polymorphism .

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

4-(benzylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |

InChI Key |

VDICOKCTLYURMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.